molecular formula C13H15N3O2S B4609953 (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone

(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone

Cat. No.: B4609953
M. Wt: 277.34 g/mol
InChI Key: TXOKKNPMQFOIDH-UHFFFAOYSA-N
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Description

(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone is a complex heterocyclic compound that features both oxazole and pyridine rings

Scientific Research Applications

Chemistry

In chemistry, (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to that of many biologically active compounds, making it a candidate for further investigation in drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The oxazole and pyridine rings are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone typically involves multistep reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be formed through a cyclization reaction involving 2-aminopyridin-3-ol and dimethyl phthalate in the presence of an ionic liquid medium such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the oxazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.

Mechanism of Action

The mechanism of action of (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyridine derivatives, such as:

Uniqueness

What sets (3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(thiomorpholin-4-yl)methanone apart is its unique combination of oxazole and pyridine rings with a thiomorpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-7-10(11-9(2)15-18-12(11)14-8)13(17)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKKNPMQFOIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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